molecular formula C20H4Cl4I4O5 B1574408 PWT143

PWT143

カタログ番号: B1574408
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PWT143 (also known as ME-401 or zandelisib) is a selective, orally bioavailable inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), a key enzyme in the PI3K/AKT/mTOR signaling pathway critical for B-cell proliferation and survival. Preclinical studies demonstrate its potent antineoplastic activity in hematologic malignancies, including chronic lymphocytic leukemia (CLL), non-Hodgkin’s lymphoma (NHL), and acute myeloid leukemia (AML). PWT143 exhibits high selectivity for the PI3Kδ isoform (IC₅₀ = 5 nM) compared to other isoforms (e.g., PI3Kα, PI3Kβ, PI3Kγ), minimizing off-target effects .

特性

分子式

C20H4Cl4I4O5

SMILES

Unknown

外観

Solid powder

同義語

PWT143;  PWT-143;  PWT 143;  ME-401;  ME401;  ME 401.; Unknown

製品の起源

United States

類似化合物との比較

Potency and Selectivity

PWT143 demonstrates intermediate potency among PI3Kδ inhibitors (Table 1). While parsaclisib (IC₅₀ = 1.1 nM) and zandelisib (IC₅₀ = 0.6 nM in later studies) show higher potency, PWT143 outperforms inhibitors like ACP-319 (IC₅₀ = 18 nM) and puquitinib (IC₅₀ = 3.3 nM) . Notably, its selectivity over other PI3K isoforms (e.g., >1,000-fold for PI3Kα/β/γ) is comparable to idelalisib but superior to pan-PI3K inhibitors .

Table 1: Key Pharmacological Properties of PI3Kδ Inhibitors

Compound IC₅₀ (PI3Kδ, nM) Selectivity (vs. PI3Kα/β/γ) Clinical Stage Key Indications
PWT143 (Zandelisib) 5 / 0.6 >1,000x Phase III R/R follicular lymphoma (FL)
Idelalisib 2.5 >200x Approved CLL, FL
Parsaclisib 1.1 >20,000x Phase III Lymphoid tumors
Duvelisib 2.5 Moderate selectivity Approved CLL, T-cell lymphoma
ACP-319 18 >1,800x Phase II Lymphoid tumors

Dosing Strategies

PWT143’s intermittent dosing strategy distinguishes it from competitors. For example, zandelisib (60 mg/day, days 1–7 every 28 days) achieves trough plasma concentrations sufficient for ≥90% target inhibition, balancing efficacy and safety . In contrast, idelalisib and duvelisib require continuous dosing, correlating with higher toxicity rates .

Clinical Development and Indications

PWT143 has advanced to Phase III trials for R/R FL, supported by Fast Track designation from the FDA . Comparatively, idelalisib and duvelisib are already approved but face limitations due to toxicity. Parsaclisib and ACP-319 are in earlier phases, focusing on niche indications like myeloid neoplasms .

Research Findings and Limitations

  • Preclinical Data: PWT143 induces apoptosis in CLL cells by blocking CXCR4 signaling and synergizes with BTK inhibitors like ibrutinib .
  • Discrepancies in IC₅₀ Values : Variations in reported IC₅₀ (e.g., 0.6 nM vs. 5 nM) may reflect differences in assay conditions or cell models .
  • Resistance Mechanisms : Constitutively active PI3Kα mutations (observed in idelalisib-resistant DLBCL) could theoretically affect PWT143, though its high selectivity may mitigate this risk .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。